
(S)-2-Amino-6-benzamidohexanoic acid
Descripción general
Descripción
(S)-2-Amino-6-benzamidohexanoic acid is a non-proteinogenic amino acid derivative characterized by a hexanoic acid backbone with an amino group at position 2 and a benzamido (benzoyl amide) substituent at position 6. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 250.29 g/mol . The compound is stored under inert atmospheres in dark conditions to prevent degradation . Safety data indicate hazards related to skin/eye irritation (H315, H319) and toxicity if swallowed (H302), necessitating precautions during handling .
Its benzamido group introduces aromaticity and enhanced lipophilicity compared to canonical amino acids, which may influence interactions with biological targets.
Mecanismo De Acción
Target of Action
N-epsilon-Benzoyl-L-lysine, also known as (2S)-2-amino-6-benzamidohexanoic acid or (S)-2-Amino-6-benzamidohexanoic acid, primarily targets histone proteins . Histone proteins play a crucial role in the organization and regulation of DNA, thereby influencing gene expression.
Mode of Action
This compound interacts with its targets through a process known as lysine ε-N-benzoylation . This is a post-translational modification (PTM) that occurs on histone proteins . The compound is genetically encoded into recombinant proteins in E. coli and mammalian cells, and applied for the modification of histone proteins and the analysis of sirtuin debenzoylase activity .
Biochemical Pathways
The affected biochemical pathway involves the regulation of gene expression, protein-protein interactions, and protein localization and degradation . Histone lysine benzoylation is associated with active transcription and has physiological relevance distinct from histone acetylation . It can be regulated by debenzoylation of sirtuin 2 (SIRT2) .
Result of Action
The result of the action of N-epsilon-Benzoyl-L-lysine is the modification of histone proteins, which influences gene expression . This can have downstream effects on various cellular processes, potentially influencing cell function and behavior.
Análisis Bioquímico
Biochemical Properties
The role of N-epsilon-Benzoyl-L-lysine in biochemical reactions is significant. It interacts with enzymes, proteins, and other biomolecules, particularly in the context of histone proteins . The nature of these interactions involves the modification of histone proteins and the analysis of sirtuin debenzoylase activity .
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-epsilon-Benzoyl-L-lysine involves its role as a PTM on histone proteins . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N-epsilon-Benzoyl-L-lysine is involved in the metabolic pathways related to the modification of histone proteins . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Actividad Biológica
(S)-2-Amino-6-benzamidohexanoic acid, also known as 6-benzamidohexanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an amino acid derivative with a molecular formula of . The presence of both an amino group and a benzamide moiety contributes to its unique properties and biological interactions.
Property | Value |
---|---|
Molecular Weight | 234.30 g/mol |
Chemical Formula | C₁₃H₁₈N₂O₂ |
Solubility | Soluble in water |
Melting Point | 90-92 °C |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.
- Enzyme Inhibition : The compound exhibits inhibitory effects on arginase, a critical enzyme in the urea cycle. This inhibition can lead to increased levels of L-arginine, which is a precursor for nitric oxide synthesis, thereby influencing various physiological processes including vasodilation and immune responses .
- Receptor Interaction : Research indicates that this compound may interact with several receptors, including those involved in inflammatory responses. This interaction could modulate signaling pathways related to immune function and inflammation .
Case Studies
- Immunological Studies : A study published in Nature demonstrated that derivatives of this compound enhanced the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against cancer cell lines. This effect was attributed to the compound's ability to stimulate immune responses through the modulation of cytokine production .
- Pharmacological Applications : In another study, this compound was evaluated for its potential use in treating metabolic disorders. The findings suggested that it could improve metabolic profiles by regulating enzyme activity involved in amino acid metabolism .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
6-Nitrohexanoic Acid | Contains a nitro group | Antimicrobial and anti-inflammatory effects |
2-Aminoheptanedioic Acid | Longer carbon chain | Limited enzyme inhibition |
2-Amino-6-boronohexanoic Acid | Contains a boronic acid group | Potential therapeutic applications |
Aplicaciones Científicas De Investigación
Drug Discovery
The compound has been identified as a promising candidate in drug development due to its ability to modulate biological pathways. Research indicates that (S)-2-amino-6-benzamidohexanoic acid can serve as a scaffold for the design of new therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its structural versatility allows for modifications that can enhance efficacy and reduce side effects.
Case Study: Antitumor Activity
A notable study demonstrated the compound's potential antitumor activity through its effect on heat shock protein 90 (Hsp90) suppression. Hsp90 is a critical chaperone involved in the maturation of various oncogenic proteins. Inhibiting Hsp90 can lead to the degradation of these proteins, thus inhibiting tumor growth .
Protein Engineering
This compound is utilized in protein engineering as a non-canonical amino acid (ncAA). Its incorporation into proteins can be achieved through genetic code expansion (GCE) techniques, allowing researchers to explore new functionalities in proteins.
Applications in Membrane Proteins
Membrane proteins are essential for numerous cellular processes, and the incorporation of ncAAs like this compound can facilitate the study of these proteins' structure and function. The ability to introduce specific chemical groups enables researchers to create probes for studying protein dynamics and interactions within biological membranes .
Therapeutic Interventions
The therapeutic potential of this compound extends to various medical applications. Its ability to interact with specific receptors or enzymes makes it suitable for developing targeted therapies.
Case Study: Modulators of Immune Response
Research has highlighted the compound's role in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. By modifying immune cell signaling pathways, this compound may help tailor immune responses according to therapeutic needs .
Data Table: Summary of Applications
Q & A
Basic Questions
Q. What are the established synthetic routes for (S)-2-Amino-6-benzamidohexanoic acid, and what key reaction conditions are required to maintain stereochemical integrity?
The synthesis typically involves multi-step protocols, including peptide coupling and protection/deprotection strategies. For example, benzoylation of (S)-2-aminohexanoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions is common. Chiral purity is maintained via low-temperature reactions (0–5°C) and chiral HPLC validation . Critical steps include protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization during benzamide formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should researchers prioritize?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and backbone structure. Key markers include the benzamide proton (δ 7.5–8.1 ppm, aromatic region) and the α-amino proton (δ 3.1–3.5 ppm, multiplet). Coupling constants (J values) for the chiral center should align with S-configuration models .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 278.3 g/mol) and fragmentation patterns.
- IR Spectroscopy : Amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands confirm benzamide functionality .
Q. What computational methods are recommended for predicting the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, dipole moments, and solubility parameters. Tools like PubChem’s PISTACHIO and REAXYS databases provide validated data on logP, pKa, and hydrogen-bonding capacity .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and observed 1H NMR chemical shifts in this compound derivatives?
Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Using deuterated solvents (e.g., DMSO-d6) to eliminate proton interference.
- Comparing experimental shifts with DFT-simulated spectra (Gaussian or ORCA software).
- Conducting 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What experimental design considerations are critical when developing enantioselective synthesis protocols for this compound?
- Catalyst Selection : Chiral catalysts like (R)-BINAP or Jacobsen’s salen complexes enhance enantiomeric excess (ee).
- Reaction Monitoring : Use chiral stationary-phase HPLC to track ee during synthesis.
- Temperature Control : Sub-zero conditions (−20°C) minimize thermal racemization.
- Scalability : Optimize solvent systems (e.g., THF/water mixtures) for reproducibility in batch reactors .
Q. How do structural modifications to the benzamide group affect the bioactivity of this compound analogs?
Systematic SAR studies involve:
- Electron-Withdrawing/Donating Substituents : Para-nitro (electron-withdrawing) groups increase metabolic stability but reduce solubility.
- Ortho-Substituents : Steric hindrance from ortho-methyl groups can block enzymatic degradation.
- In Vitro Assays : Measure binding affinity to target proteins (e.g., via SPR or ITC) and cellular uptake efficiency (fluorescence tagging) .
Q. What strategies mitigate racemization during solid-phase synthesis of this compound-containing peptides?
- Coupling Agents : Use HATU or PyBOP instead of DCC to reduce reaction time and racemization risk.
- Resin Choice : ChemMatrix® resins minimize steric hindrance during elongation.
- Deprotection Conditions : Employ mild acidic conditions (20% TFA in DCM) for Boc removal .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Method Standardization : Use USP-classified solvents and controlled temperature (25°C ± 0.1°C).
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena in aqueous solutions.
- Reference Validation : Cross-check data against NIST Chemistry WebBook entries for analogous compounds .
Q. What analytical approaches validate the absence of diastereomers in synthesized this compound batches?
- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via reversed-phase HPLC.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL-97 software) .
Q. Methodological Tables
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Below is a systematic comparison of (S)-2-Amino-6-benzamidohexanoic acid with related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Effects: Benzamido vs. Hydroxy vs. Benzamido: (S)-6-Amino-2-hydroxyhexanoic acid exhibits higher hydrophilicity due to the polar hydroxy group, making it suitable for aqueous-phase applications .
Biological Applications: Compounds with benzamido or benzyloxycarbonylamino groups are used in genetic code expansion to incorporate non-canonical amino acids into proteins, enabling novel bioconjugations . Borono derivatives (e.g., ) show promise in targeted cancer therapies due to boron's neutron capture capacity .
Safety Profiles: Benzamido and benzyloxycarbonylamino derivatives require careful handling due to irritation risks, whereas hydroxy-substituted analogs (e.g., (S)-6-Amino-2-hydroxyhexanoic acid) pose fewer hazards .
Pharmacological Potential
Limitations and Challenges
- Data Gaps: Applications of this compound in drug development are understudied compared to its acetylated or borono counterparts.
- Synthesis Complexity: Benzyloxycarbonylamino derivatives require multi-step synthesis, increasing production costs .
Propiedades
IUPAC Name |
(2S)-2-amino-6-benzamidohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLJWKGAKBGOB-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924013 | |
Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-46-1 | |
Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.